2,4-diphenyl-9H-pyrido[2,3-b]indole
Description
Significance of the Pyrido[2,3-b]indole (α-Carboline) Core in Academic Research
The 9H-pyrido[2,3-b]indole ring system, commonly known as α-carboline, is a prominent scaffold in academic and industrial research due to its wide array of biological activities. nih.govresearchgate.net This tricyclic structure is isomeric to other carbolines (β, γ, and δ), which are classified based on the position of the nitrogen atom in the pyridine (B92270) ring relative to the indole (B1671886) moiety. nih.gov The α-carboline framework is particularly noted as a promising scaffold in the field of medicinal chemistry for drug discovery. nih.gov
The significance of the α-carboline core is underscored by its presence in natural products with established therapeutic uses. A well-known example is neocryptolepine, an alkaloid isolated from the African medicinal plant Cryptolepis sanguinolenta. This plant has a long history in traditional medicine for treating malaria, amoebiasis, fever, and other infectious diseases. nih.gov The biological activity of such natural products has spurred extensive research into synthetic α-carboline derivatives.
Scientists have successfully developed synthetic analogs with potent biological effects. For instance, 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ), a synthetic analog of a naturally occurring α-carboline, has been identified as a DNA intercalator and a Topoisomerase II inhibitor. nih.gov Furthermore, the α-carboline scaffold's versatility is highlighted by its incorporation into molecules like implitapide, which advanced to clinical trials as a microsomal triglyceride transfer protein (MTP) inhibitor aimed at curbing the progression of atherosclerosis. nih.gov
The research applications of α-carboline derivatives are extensive, with studies demonstrating their potential as:
Antitumor agents: Derivatives have shown activity against various cancer cell lines. nih.govresearchgate.net
Enzyme inhibitors: The scaffold can mimic the adenine (B156593) ring of ATP, making it an effective hinge-binding motif for kinases like Anaplastic Lymphoma Kinase (ALK). nih.gov
Cardioprotective agents: Certain derivatives have exhibited protective effects against cardiomyocyte injury induced by oxidative stress.
Fluorescent probes: The unique photophysical properties of some α-carbolines make them suitable for applications in cellular imaging and as sensors. nih.govresearchgate.net
Materials for organic electronics: An α-carboline derivative has been synthesized for use as a host material in high-efficiency blue and green phosphorescent organic light-emitting diodes (OLEDs).
Overview of Research Trajectories for Substituted Pyrido[2,3-b]indoles, with a Focus on 2,4-Diphenyl Substitution
Research into substituted 9H-pyrido[2,3-b]indoles has explored how different functional groups at various positions on the α-carboline core influence the molecule's properties. A notable area of this research has been the synthesis and characterization of 2,4-diaryl derivatives, including the specific compound 2,4-diphenyl-9H-pyrido[2,3-b]indole .
A significant advancement in this area was the development of a simple, one-pot, solvent-free method for synthesizing 2,4-diaryl-9H-pyrido[2,3-b]indoles. researchgate.net This method involves the reaction of isatin (B1672199) (or oxindole), a chalcone (B49325), and ammonium (B1175870) acetate. The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product, Michael addition, intramolecular cyclization, and subsequent aromatization to yield the final diaryl-substituted α-carboline. researchgate.net
For the synthesis of This compound , the specific chalcone used is 1,3-diphenylprop-2-en-1-one. The reaction yields the target compound as a pale yellow solid with a melting point of 220–221°C. researchgate.net
Table 1: Synthesis and Properties of this compound
| Property | Value | Reference |
| Systematic Name | This compound | |
| Synthesis Method | One-pot reaction of isatin, 1,3-diphenylprop-2-en-1-one, and ammonium acetate | researchgate.net |
| Yield | 92% | researchgate.net |
| Melting Point | 220–221 °C | researchgate.net |
| Appearance | Pale yellow solid | researchgate.net |
| Molecular Formula | C23H16N2 | researchgate.net |
| Molecular Weight (MS) | 334 (M+) | researchgate.net |
While extensive biological data on the 2,4-diphenyl derivative itself is not widely published, related research provides context. For example, a study on 2,4-substituted α-carbolines reported moderate anti-tumor activities. Although a detailed structure-activity relationship (SAR) was not established, one of the most potent compounds in that series demonstrated an IC50 value of 0.58 µM against BEL-7402 human hepatoma cells, indicating that substitutions at the 2 and 4 positions are a viable strategy for developing biologically active molecules. nih.gov The primary research trajectory for 2,4-diaryl-9H-pyrido[2,3-b]indoles has thus far been focused on establishing efficient synthetic routes, which opens the door for future exploration of their photophysical and pharmacological properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50682-33-2 |
|---|---|
Molecular Formula |
C23H16N2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,4-diphenyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C23H16N2/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)25-23-22(19)18-13-7-8-14-20(18)24-23/h1-15H,(H,24,25) |
InChI Key |
BKRHQSKNVMEJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Diphenyl 9h Pyrido 2,3 B Indole and Its Analogues
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has proven to be a versatile tool in the synthesis of complex heterocyclic systems, including pyrido[2,3-b]indoles. Various strategies employing palladium catalysts have been developed, each offering a unique approach to the construction of this fused ring system.
Suzuki Coupling Approaches and Subsequent Annulation
While a direct Suzuki coupling approach for the final annulation step to form 2,4-diphenyl-9H-pyrido[2,3-b]indole is not extensively documented, the Suzuki-Miyaura reaction is a cornerstone in the synthesis of the requisite biaryl and heteroaryl precursors. This reaction, which involves the cross-coupling of an organoboron compound with a halide or triflate, is instrumental in creating the carbon-carbon bonds necessary for building the complex framework of the target molecule. For instance, the synthesis of various aryl-substituted pyridines and indoles, which are key intermediates, often relies on Suzuki coupling. The general strategy would involve the synthesis of a suitably substituted pyridine (B92270) or indole (B1671886) precursor via a Suzuki reaction, followed by a subsequent cyclization to form the final pyrido[2,3-b]indole ring system.
Amidation and Cyclization Strategies
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, is a fundamental method for the formation of carbon-nitrogen bonds. This reaction is crucial in the synthesis of precursors for pyrido[2,3-b]indoles. Although a direct final-step cyclization involving a Buchwald-Hartwig reaction to yield this compound is not commonly reported, this reaction is vital for preparing key intermediates. For example, the synthesis of a 2-amino-3-arylpyridine by coupling 2-amino-3-halopyridine with an arylboronic acid derivative, or the amination of a dihalopyridine, would be a critical step in a multi-step synthesis of the target compound.
Deprotometalation-Trapping Reactions and Subsequent Couplings
Deprotometalation-trapping reactions offer a powerful method for the functionalization of aromatic and heteroaromatic compounds. This strategy involves the deprotonation of a substrate with a strong base to form an organometallic intermediate, which is then trapped with an electrophile. While specific applications of this methodology for the direct synthesis of this compound are not well-documented, the general principles can be applied to the synthesis of key precursors. For instance, the deprotometalation of a substituted pyridine or indole followed by quenching with a benzoyl chloride derivative could provide a key intermediate for subsequent cyclization to the pyrido[2,3-b]indole core.
Metal-Catalyzed Cascade Cyclization Reactions
Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to the synthesis of complex molecules. Metal-catalyzed cascade cyclizations have emerged as a powerful tool for the construction of the pyrido[2,3-b]indole skeleton.
Vanadium(III)-Catalyzed Cyclizations of 2-(2-aminophenyl)acetonitrile (B23982) and Enones
An efficient method for the synthesis of pyrido[2,3-b]indole derivatives involves the Vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile with enones. benthamscience.com This reaction proceeds under mild conditions and demonstrates good substrate and functional group tolerance. Although the synthesis of this compound is not explicitly detailed, the use of chalcone (B49325) (1,3-diphenylprop-2-en-1-one) as the enone component in this reaction would logically lead to the formation of the desired 2,4-diphenyl substituted product. This methodology presents a promising and direct route to the target compound.
A notable and highly efficient one-pot synthesis of 2,4-diaryl-9H-pyrido[2,3-b]indoles, including the parent compound this compound, has been developed. researchgate.net This method involves the reaction of oxindole (B195798) with chalcones in the presence of potassium tert-butoxide (t-BuOK) under solvent-free conditions. This reaction proceeds through a cascade of events, likely involving an initial aldol (B89426) condensation followed by cyclization and subsequent oxidation to afford the aromatic pyrido[2,3-b]indole system.
| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Oxindole | 1,3-Diphenylprop-2-en-1-one (Chalcone) | t-BuOK | Solvent-free | 92% | researchgate.net |
This solvent-free, base-catalyzed cascade reaction provides a highly efficient and environmentally friendly route to this compound.
Multi-Component Reactions and Ring Expansion Strategies
Multi-component reactions (MCRs) and ring expansion strategies represent efficient and atom-economical approaches to complex heterocyclic systems like 9H-pyrido[2,3-b]indoles.
"1,2,4-Triazine" Methodology for Fluorophores
A notable MCR approach involves the use of 1,2,4-triazines to construct the 9H-pyrido[2,3-b]indole core. This methodology has been successfully applied to design and synthesize a series of novel 9H-pyrido[2,3-b]indole-based fluorophores. researchgate.netresearchgate.netnih.govresearchgate.net The synthesis typically involves a domino sequence of a nucleophilic substitution of hydrogen (SNH) reaction, followed by a Diels-Alder and retro-Diels-Alder reaction cascade. researchgate.net
This strategy has been used to create push-pull fluorophores with significant solvatochromic effects and large Stokes shifts. researchgate.netnih.govresearchgate.net For example, the reaction of appropriately substituted 1,2,4-triazines with indolyl- or pyrrolyl-substituted compounds has yielded a variety of (bi)pyridine-based fluorophores. researchgate.net The versatility of this method allows for the introduction of various substituents, enabling the fine-tuning of the photophysical properties of the resulting pyridoindole derivatives. researchgate.netnih.gov
Table 1: Examples of 9H-Pyrido[2,3-b]indole-based Fluorophores Synthesized via the "1,2,4-Triazine" Methodology
| Compound | Substituents | Key Features | Reference |
| 4a-e, 7a,b, 8a,b | Varied aryl and heteroaryl groups | Push-pull fluorophores, positive solvatochromic effect | researchgate.netresearchgate.netnih.gov |
| 8a, 8b | Specific donor-acceptor groups | Large Stokes shifts (up to 270 nm) | nih.govresearchgate.net |
| 4b | Pyridin-2-yl at C2 | High sensitivity to pH changes (pKa = 5.5) | nih.gov |
POCl₃-Mediated Dehydrative Transformations of Spirooxindoles
A powerful ring expansion strategy for the synthesis of pyrido[2,3-b]indoles involves the phosphorus oxychloride (POCl₃)-mediated dehydrative transformation of spirooxindoles. nih.govfigshare.comresearchgate.netjournament.comacs.orgacs.orgnih.gov This method provides an efficient route to the target heterocycle from readily available starting materials like isatin (B1672199), α-amino acids, and various dipolarophiles (alkynes and alkenes). nih.govacs.org
The process begins with a 1,3-dipolar cycloaddition to form a spirooxindole intermediate, which then undergoes a POCl₃-mediated intramolecular dehydrative ring expansion to construct the pyridine ring of the pyrido[2,3-b]indole system. nih.govfigshare.comacs.org This transformation can be performed as a two-step, one-pot protocol starting directly from isatin. nih.govacs.org The reaction conditions have been optimized, with 5 equivalents of POCl₃ at 90 °C proving effective. acs.orgacs.org While POBr₃ gives comparable yields, other dehydrating agents like PCl₅, SOCl₂, and PPA were found to be ineffective. acs.org
This protocol demonstrates broad substrate scope, accommodating both terminal and activated internal alkynes, as well as alkenes, and tolerates a range of substituents on the isatin core. nih.govacs.org
Table 2: Optimization of POCl₃-Mediated Dehydrative Transformation
| Dehydrating Agent | Temperature (°C) | Yield of 5aaa | Reference |
| POCl₃ | 90 | 86% | acs.orgacs.org |
| POBr₃ | 90 | Comparable to POCl₃ | acs.org |
| PCl₅ | - | Ineffective | acs.org |
| SOCl₂ | - | Ineffective | acs.org |
| PPA | - | Ineffective | acs.org |
| P₂O₅ | - | Ineffective | acs.org |
Other Synthetic Routes and Derivatization Approaches for 9H-Pyrido[2,3-b]indole Systems
Beyond the specific methods detailed above, other synthetic strategies and derivatization approaches contribute to the chemical space of 9H-pyrido[2,3-b]indole systems. Palladium-catalyzed amidation and subsequent cyclization reactions represent a viable route to this scaffold. rsc.org
Furthermore, multi-component syntheses, such as the four-component reaction of indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide, have been developed for the construction of related pyrimido[4,5-b]indoles under transition-metal-free conditions. mdpi.com While not directly yielding the pyrido[2,3-b]indole core, these methods showcase the power of MCRs in building fused indole systems.
Derivatization of the basic 9H-pyrido[2,3-b]indole skeleton is also crucial for exploring its structure-activity relationships. For instance, the synthesis of various 2-substituted 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives has been described, demonstrating the ability to modify the core structure for potential applications in medicinal chemistry. nih.gov The synthesis of 3-substituted β-carbolinones from β-carbolines provides another example of modifying a related scaffold. nih.govmdpi.com
Advanced Spectroscopic and Photophysical Investigations of 2,4 Diphenyl 9h Pyrido 2,3 B Indole Systems
Intramolecular Charge Transfer (ICT) Phenomena
Upon photoexcitation, molecules with distinct electron-donating and electron-accepting moieties can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT), where an electron is redistributed from the donor to the acceptor part of the molecule. In derivatives of 9H-pyrido[2,3-b]indole, the indole (B1671886) nitrogen acts as the electron donor and the pyridine (B92270) ring serves as the electron acceptor.
Experimental and theoretical studies on various 9H-pyrido[2,3-b]indole-based fluorophores have demonstrated the existence of a planarized intramolecular charge-transfer (PLICT) state. nih.govresearchgate.net Unlike the twisted intramolecular charge transfer (TICT) state, where perpendicular geometries are formed, the PLICT state involves charge separation within a more rigid, planar conformation. rsc.org This characteristic is crucial as it often leads to higher fluorescence quantum yields. The D-π-A (Donor-π-Acceptor) structure inherent to these molecules facilitates this charge separation, which is fundamental to their photophysical behavior, including their sensitivity to the surrounding environment. mdpi.com
Solvatochromic Effects and Luminescence Quantum Yield Modulation
Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of the solvent. Pyrido[2,3-b]indole derivatives often display significant positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift as the solvent polarity increases. nih.govresearchgate.net This effect is a direct consequence of the ICT character of the excited state. Polar solvents preferentially stabilize the more polar excited state over the less polar ground state, thus lowering the energy of the emitted photon.
The luminescence quantum yield (Φf) is also strongly influenced by the solvent environment. For some push-pull 9H-pyrido[2,3-b]indole systems, the quantum yield has been observed to increase with growing solvent polarity. nih.govresearchgate.net This behavior is linked to the nature of the excited state and the suppression of non-radiative decay pathways in polar media.
While data for the specific 2,4-diphenyl-9H-pyrido[2,3-b]indole is limited, studies on the closely related 2,4-diarylpyrano[2,3-b]indole core reveal significant changes in photophysical properties under different conditions, as detailed in the table below. nih.gov
| Species | Condition | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
|---|---|---|---|---|---|
| Neutral Form | propan-2-ol | 421 | - | - | < 0.001 |
| Protonated Form (5 + H⁺) | propan-2-ol + TFA | 440 | 540 | 4300 | 0.058 |
| Deprotonated Form (5 - H⁺) | propan-2-ol + DBU | 505 | 630 | 3900 | 0.059 |
Photophysical data for a 2,4-diarylpyrano[2,3-b]indole derivative, demonstrating the modulation of properties by protonation and deprotonation. Data sourced from nih.gov.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules become highly emissive upon aggregation in poor solvents or in the solid state. bohrium.comnih.gov This effect is typically observed in molecules possessing rotatable units, such as phenyl rings. In dilute solutions, the intramolecular rotation of these groups provides a non-radiative pathway for the excited state to decay, thus quenching fluorescence. semanticscholar.org In the aggregated state, this intramolecular rotation is restricted (a mechanism known as Restriction of Intramolecular Motion or RIM), which blocks the non-radiative channels and activates the radiative decay, leading to strong fluorescence.
While AIE has not been explicitly documented for this compound, its molecular structure contains the necessary components. The presence of multiple phenyl rings suggests that it could potentially exhibit AIE characteristics. Studies on other indole derivatives have confirmed that this class of compounds can show significant AIE activity, producing emissions from blue to white light depending on the nature of the molecular aggregates formed. bohrium.comresearchgate.net
Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling internal quantum efficiencies in organic light-emitting diodes (OLEDs) to approach 100%. A key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state via thermal energy, followed by fluorescence.
The pyridoindole core is a promising building block for TADF emitters. δ-Pyridoindole has been identified as a strong donor moiety in TADF molecules. researchgate.net The intrinsic donor-acceptor nature of the this compound scaffold could facilitate the spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a common strategy for minimizing ΔEST. This suggests that with appropriate molecular design, this compound derivatives could function as effective TADF emitters.
Phosphorescence and Emission Lifetime Studies in Complexes
While many organic molecules are fluorescent, phosphorescence—emission from a triplet excited state—is typically weak at room temperature. However, when incorporated as a ligand in a complex with a heavy metal atom such as platinum(II) or iridium(III), strong phosphorescence can be observed. nih.gov The heavy atom facilitates intersystem crossing (ISC) through spin-orbit coupling. rsc.org
The this compound system, with its nitrogen-containing heterocyclic structure, is well-suited to act as a ligand in such organometallic complexes. rsc.org In these complexes, an efficient triplet-triplet energy transfer (TTET) can occur from a higher-energy metal-to-ligand charge transfer (³MLCT) state to a lower-energy triplet ligand-centered (³LC) state residing on the pyridoindole ligand. nih.gov This process populates the ligand's triplet state and can result in strong, long-lived phosphorescence. The emission lifetimes for such phosphorescent processes are typically on the nanosecond to microsecond scale, significantly longer than prompt fluorescence. rsc.org
Acidochromic and pH-Responsive Behavior as Fluorescence Probes
Acidochromism is the ability of a compound to change color in response to a change in pH. The 9H-pyrido[2,3-b]indole scaffold contains two key sites for acid-base interactions: the basic sp² nitrogen atom on the pyridine ring and the weakly acidic N-H group on the indole ring. These sites allow the molecule's absorption and emission properties to be highly sensitive to pH.
Protonation of the pyridine nitrogen in acidic media or deprotonation of the indole nitrogen in basic media significantly alters the molecule's electronic structure and ICT character, leading to dramatic changes in its photophysical properties. mdpi.com This behavior makes these compounds excellent candidates for fluorescent pH probes.
Research on related 2,4-diarylpyrano[2,3-b]indoles has shown that they can act as "turn-ON" luminophores, being virtually non-emissive in neutral solutions but becoming brightly fluorescent upon protonation or deprotonation. nih.gov In one study, a derivative displayed distinct yellow luminescence (λem = 540 nm) in acidic conditions and bright red emission (λem = 630 nm) in basic conditions. nih.gov The pKa values for the protonation and deprotonation events were determined to be 3.5 and 10.5, respectively. nih.gov Other pyridoindole probes have shown a "turn-off-on" response during titration with acid. nih.gov This pH-dependent fluorescence switching provides a powerful mechanism for sensing changes in environmental acidity.
Computational Chemistry and Theoretical Characterization of 2,4 Diphenyl 9h Pyrido 2,3 B Indole Derivatives
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting the electronic structure and excited-state properties of organic molecules. For derivatives of 9H-pyrido[2,3-b]indole, these methods provide a robust framework for understanding their behavior at a molecular level.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, provides a good approximation of the first electronic excitation energy.
In derivatives of 9H-pyrido[2,3-b]indole, the distribution of HOMO and LUMO densities is significantly influenced by the nature and position of substituents. For instance, in push-pull systems based on the 9H-pyrido[2,3-b]indole core, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting moiety. This spatial separation of the frontier orbitals is indicative of an intramolecular charge-transfer (ICT) character upon excitation.
Theoretical calculations on various substituted 9H-pyrido[2,3-b]indoles have shown that the introduction of different aryl groups at the 2- and 4-positions can effectively tune the HOMO and LUMO energy levels. While specific data for 2,4-diphenyl-9H-pyrido[2,3-b]indole is not extensively tabulated in dedicated public studies, analogous systems suggest that the phenyl groups would contribute to the delocalization of the π-system, thereby influencing the orbital energies. The table below, based on representative data for similar heterocyclic systems, illustrates how these values can be presented.
Table 1: Representative Frontier Orbital Energies for a Substituted Pyridoindole System
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Derivative A | -5.8 | -2.5 | 3.3 |
| Derivative B | -5.6 | -2.7 | 2.9 |
Ground and Excited State Geometries and Energies
DFT and TD-DFT calculations are instrumental in determining the optimized geometries of molecules in both their ground (S₀) and excited (S₁) states. Upon electronic excitation, molecules often undergo geometric relaxation, which can significantly affect their photophysical properties, such as the Stokes shift.
For several 9H-pyrido[2,3-b]indole derivatives, theoretical studies have revealed that the molecules can exhibit a more planarized geometry in the excited state compared to the ground state. nih.gov This phenomenon, known as a planarized intramolecular charge-transfer (PLICT) state, can lead to interesting photophysical behaviors. nih.gov The energy difference between the ground and excited states, calculated as the vertical excitation energy, provides insight into the absorption characteristics of the molecule.
Excited State Proton Transfer (ESPT/ESMPT) Mechanisms
Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from one part of a molecule to another upon photoexcitation. In molecules containing both a proton-donating group (like the N-H of the indole (B1671886) moiety) and a proton-accepting group (like the pyridine (B92270) nitrogen), ESPT can be a key deactivation pathway for the excited state. When multiple protons are involved, the process is termed excited-state multiple proton transfer (ESMPT).
Theoretical studies on related nitrogen-containing heterocyclic systems have shown that the acidity and basicity of the functional groups can be significantly altered in the excited state, thereby driving the proton transfer process. The mechanism of ESPT is often elucidated by constructing potential energy surfaces along the proton transfer coordinate using computational methods.
Analysis of Structural Changes and Charge Redistribution upon Excitation
Upon absorption of light and transition to an excited state, molecules experience a redistribution of electron density. This change in charge distribution can be visualized and quantified using computational tools. For push-pull derivatives of 9H-pyrido[2,3-b]indole, excitation often leads to a significant transfer of charge from the donor to the acceptor part of the molecule, resulting in a large change in the dipole moment (Δμ). nih.gov
This charge redistribution is also accompanied by changes in bond lengths and angles. For example, bonds that are single in the ground state may gain more double-bond character in the excited state, and vice versa. These structural modifications are a direct consequence of the altered electronic configuration in the excited state.
Solvent Effects on Electronic Structure and Reactivity
The surrounding solvent environment can have a profound impact on the electronic structure and reactivity of a molecule, particularly for polar species and those that exhibit large changes in dipole moment upon excitation. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effect of different solvents.
For push-pull 9H-pyrido[2,3-b]indole derivatives, a positive solvatochromic effect is often observed, where the emission wavelength shifts to longer wavelengths (red-shifts) as the polarity of the solvent increases. nih.gov This is because polar solvents can better stabilize the more polar excited state compared to the less polar ground state, thereby reducing the energy gap for emission. Theoretical calculations have been successful in reproducing these solvatochromic shifts and have shown that the luminescence quantum yield can also be influenced by the solvent polarity. nih.gov
Predictive Modeling for Tunable Photophysical Properties
Computational chemistry serves as a powerful tool for predicting and understanding the photophysical properties of complex organic molecules like this compound and its derivatives. Through theoretical calculations, it is possible to model how structural modifications influence key characteristics such as light absorption, emission, and fluorescence efficiency, thereby guiding the rational design of new materials with tailored optical properties.
Recent studies on novel 9H-pyrido[2,3-b]indole-based fluorophores demonstrate the synergy between experimental work and theoretical calculations. researchgate.netnih.gov Computational models, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate the electronic structure of both the ground and excited states of these molecules. researchgate.net These calculations provide insights into the nature of electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the absorption and emission spectra.
A significant finding in the study of related pyrido[2,3-b]indole derivatives is the characterization of a planarized intramolecular charge-transfer (PLICT) state in the excited state. researchgate.net This phenomenon, where the molecule adopts a more planar geometry upon excitation leading to charge separation, is crucial for fluorescence. Predictive modeling can elucidate the geometry and electronic distribution of these PLICT states, helping to explain observed photophysical behaviors. For instance, theoretical calculations have successfully demonstrated that for certain pyrido[2,3-b]indole derivatives, an increase in solvent polarity leads to a gradual increase in the luminescence quantum yield, a behavior consistent with the formation of a PLICT state. researchgate.net
Furthermore, predictive modeling can be used to systematically evaluate the impact of different substituents on the pyrido[2,3-b]indole core. By computationally screening a variety of electron-donating and electron-withdrawing groups at different positions on the aromatic rings, it is possible to predict their effect on the absorption and emission wavelengths. For example, creating "push-pull" systems by adding donor and acceptor groups can lead to significant red-shifts in emission and large Stokes shifts. researchgate.netnih.gov Theoretical studies have revealed that such modifications can result in substantial changes in the dipole moment upon excitation (Δμ > 15D) and Stokes shifts reaching up to 270 nm for certain push-pull pyrido[2,3-b]indole derivatives. researchgate.netnih.gov This predictive capability is invaluable for designing molecules for specific applications, such as fluorescent probes and sensors. researchgate.net
The following table illustrates the type of data obtained from combined experimental and computational studies on photophysical properties of functionalized 9H-pyrido[2,3-b]indole systems.
| Compound Derivative | Max Absorption (λ_abs) (nm) | Max Emission (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Pyridoindole 8a | 425 | 695 | ~12,200 | 0.02 |
| Pyridoindole 8b | 440 | 660 | ~9,900 | 0.15 |
| Pyridoindole 4d | 375 | 520 | ~8,200 | 0.45 |
| Pyridoindole 7b | 380 | 490 | ~6,500 | 0.88 |
This table is representative of data presented for novel 9H-pyrido[2,3-b]indole derivatives in scientific literature and demonstrates the range of tunable properties. Data adapted from studies on push-pull fluorophores and other derivatives. researchgate.netnih.gov
Investigation of Tautomerism via DFT Calculations
Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical consideration in heterocyclic chemistry. For molecules like this compound, several tautomeric forms could potentially exist, primarily involving proton migration between the nitrogen atoms of the indole and pyridine rings. Density Functional Theory (DFT) calculations have become a standard and reliable method for investigating the relative stabilities of these tautomers.
The core of this computational approach involves optimizing the geometry of each potential tautomer to find its minimum energy structure. Following geometry optimization, the electronic energies of the tautomers are calculated with a high degree of accuracy. These calculations can be performed for the molecule in the gas phase or, more realistically, in the presence of a solvent using a Polarizable Continuum Model (PCM). The solvent can significantly influence the tautomeric equilibrium by preferentially stabilizing more polar forms.
For instance, in a study of a related pyrido[2,3-b]indol-4(9H)-one system, DFT calculations were employed to compare the stability of the keto (4-oxo) and enol (4-hydroxy) tautomers. The calculations were performed in the gas phase and in solvents like methanol (B129727) and tetrahydrofuran. By comparing the total energies of the optimized structures, the study could conclude which tautomer is energetically favored under different conditions.
In the case of this compound, the primary tautomerism would involve the proton on the indole nitrogen (N-9) potentially migrating to the pyridine nitrogen (N-1).
The two primary tautomeric forms would be:
9H-pyrido[2,3-b]indole: The canonical form.
1H-pyrido[2,3-b]indole: The tautomeric form resulting from proton transfer to the pyridine nitrogen.
DFT calculations would determine the relative Gibbs free energies (ΔG) of these two forms. The tautomer with the lower calculated energy is considered the more stable and, therefore, the predominant species at equilibrium. The energy difference between the tautomers allows for the calculation of the equilibrium constant (K_T) for the tautomerization process.
Below is a hypothetical data table illustrating the results of such a DFT study, which is standard for analyzing tautomerism in similar heterocyclic systems.
| Tautomer of 2,4-diphenyl-pyrido[2,3-b]indole | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Methanol) (kcal/mol) |
| 9H-form | 0.00 (Reference) | 0.00 (Reference) |
| 1H-form | +5.8 | +3.5 |
This table is a representative example based on typical DFT results for N-heterocyclic tautomerism. The values indicate that the 9H tautomer is the more stable form, but the energy difference decreases in a polar solvent, slightly shifting the equilibrium towards the 1H form.
By quantifying the energy landscape of the potential tautomers, DFT calculations provide fundamental insights into the structure, stability, and reactivity of this compound, which is essential for understanding its chemical behavior and for its application in various scientific fields.
Applications in Advanced Materials Science and Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
The pyrido[2,3-b]indole framework is a key component in the development of materials for organic light-emitting diodes (OLEDs). Its inherent electronic properties, including high triplet energy and good charge transport characteristics, make it a versatile scaffold for designing both host and emissive materials.
As Host Materials in Phosphorescent OLEDs
Derivatives of 9H-pyrido[2,3-b]indole have demonstrated significant potential as host materials in phosphorescent OLEDs (PhOLEDs). A notable example is 9-(3-(3-(9H-carbazol-9-yl)phenoxy)phenyl)-9H-pyrido[2,3-b]indole (CzDPEPI), a meta-linked diphenylether-based material. The inclusion of the pyridoindole moiety in this molecule enhances electron injection, leading to a lower driving voltage for the OLED device. The high triplet energy of the CzDPEPI host makes it particularly suitable for blue phosphorescent emitters like the iridium complex, Ir(dbi)₃. An OLED device utilizing CzDPEPI as the host for this emitter achieved a maximum external quantum efficiency (EQE) of 24% and a maximum power efficiency of 39 lm/W, with CIE coordinates of (0.19, 0.37). encyclopedia.pub
As Solid-State Emitters
While the primary focus has been on host materials, the intrinsic luminescence of pyrido[2,3-b]indole derivatives also makes them candidates for solid-state emitters. The development of new 9H-pyrido[2,3-b]indole-based fluorophores has yielded compounds with interesting photophysical properties. For instance, certain "push-pull" fluorophores based on this scaffold exhibit a significant positive solvatochromic effect and large Stokes shifts, which are desirable characteristics for emissive materials. researchgate.netnih.gov Further research into the solid-state emission properties of these compounds could lead to their direct use as the light-emitting layer in OLEDs.
Charge Transport Materials (n-type and Ambipolar)
The electronic structure of the 9H-pyrido[2,3-b]indole core, containing both electron-rich indole (B1671886) and electron-deficient pyridine (B92270) moieties, suggests its potential for facilitating charge transport. The pyridoindole moiety is known to improve electron injection capabilities. encyclopedia.pub This intrinsic property is crucial for developing n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) materials for organic electronics. While specific studies focusing solely on 2,4-diphenyl-9H-pyrido[2,3-b]indole as a charge transport material are limited, the general characteristics of the pyrido[2,3-b]indole class of compounds indicate a strong potential for this application. The ability to function as both an n-type and p-type conductor is particularly valuable for creating simplified and more efficient organic electronic device architectures. mdpi.com
Fluorescent Probes and Chemical Sensors
The sensitivity of the fluorescence of 9H-pyrido[2,3-b]indole derivatives to their local environment makes them excellent candidates for the development of fluorescent probes and chemical sensors.
pH Sensing and Microenvironment Detection
Certain 9H-pyrido[2,3-b]indole-based probes have shown high sensitivity to changes in local pH. For example, a specific probe, designated as 4b in one study, was found to have an acid dissociation constant (pKa) of 5.5, making it highly responsive to pH variations in the microenvironment. researchgate.netnih.gov This sensitivity is often accompanied by a "turn-off-on" fluorescence response upon titration with acids like trifluoroacetic acid (TFA). researchgate.netnih.gov This behavior allows for the ratiometric sensing of pH, which is a more reliable and accurate method for detecting pH changes.
Biomolecular Interaction Probes (e.g., DNA Binding Mechanisms)
The planar structure of the pyrido[2,3-b]indole system is well-suited for intercalation or groove binding with biomolecules like DNA. Studies on the interaction between a 9H-pyrido[2,3-b]indole-based probe (probe 4b) and calf thymus DNA (ctDNA) have confirmed a static quenching mechanism, indicating the formation of a complex between the probe and the DNA. The nature of this interaction suggests that the probe binds to the DNA helix via a groove binding mode. researchgate.netnih.gov This finding highlights the potential of these compounds as probes for visualizing and studying DNA and other biomolecular structures and interactions. researchgate.netnih.gov
Interactive Data Table: Properties of 9H-pyrido[2,3-b]indole Derivatives
| Compound | Application | Key Finding |
| 9-(3-(3-(9H-carbazol-9-yl)phenoxy)phenyl)-9H-pyrido[2,3-b]indole (CzDPEPI) | Host material in PhOLEDs | High triplet energy, enhanced electron injection, EQEmax of 24%. encyclopedia.pub |
| Probe 4b (a 9H-pyrido[2,3-b]indole derivative) | pH sensor, DNA probe | pKa of 5.5, "turn-off-on" fluorescence with acid, binds to DNA via groove binding. researchgate.netnih.gov |
Vapochromic Responses
Vapochromism refers to the phenomenon where a substance changes color or its luminescent properties upon exposure to the vapor of a volatile organic compound (VOC). This reversible process is driven by specific intermolecular interactions between the solid-state material and the vapor molecules. While direct experimental studies on the vapochromic behavior of this compound are not extensively documented in the public domain, the inherent electronic and structural characteristics of the broader 9H-pyrido[2,3-b]indole family suggest a strong potential for such sensory capabilities.
The phenomenon of vapochromism is closely related to solvatochromism, where the color of a solution changes with the polarity of the solvent. The sensitivity of a compound's absorption and emission spectra to its environment is a key indicator of potential vapochromic activity. Research on various derivatives of 9H-pyrido[2,3-b]indole has demonstrated significant solvatochromic and acidochromic (halochromic) effects, highlighting the responsiveness of this heterocyclic system to external chemical stimuli. nih.gov
For instance, studies on novel 9H-pyrido[2,3-b]indole-based fluorophores have revealed positive solvatochromic effects. nih.govresearchgate.net These molecules exhibit changes in their fluorescence properties, such as shifts in emission wavelength and alterations in quantum yield, when dissolved in solvents of varying polarities. This behavior is often attributed to changes in the electronic charge distribution in the ground and excited states of the molecule, influenced by the surrounding solvent molecules.
Furthermore, the response of related compounds to changes in pH provides additional evidence for the environmental sensitivity of the pyrido[2,3-b]indole core. For example, a "turn-off" acidochromic response has been observed in some derivatives, where the fluorescence is quenched in the presence of acid. nih.gov In other cases, a "turn-off-on" response is seen, indicating a more complex interaction with protons. nih.gov Similarly, amphiphilic 2,4-diarylpyrano[2,3-b]indoles, which share a similar structural backbone, have been shown to be highly sensitive to both acidic and basic conditions, acting as "turn-ON" luminophores. nih.gov Upon protonation with acids like trifluoroacetic acid (TFA), these compounds exhibit a distinct yellow luminescence. nih.gov
These demonstrated solvatochromic and acidochromic properties strongly suggest that the electronic and photophysical characteristics of the 9H-pyrido[2,3-b]indole scaffold are readily modulated by its immediate chemical environment. It is therefore highly probable that this compound, when in the solid state, would interact with volatile organic compounds through mechanisms such as hydrogen bonding, π-π stacking, or dipole-dipole interactions. These interactions could perturb the intramolecular charge transfer characteristics of the molecule, leading to observable changes in its color or fluorescence, thus exhibiting a vapochromic response.
The potential for vapochromism opens up avenues for the application of this compound and its derivatives in the development of chemical sensors for the detection of various VOCs. Such sensors could find use in environmental monitoring, industrial safety, and food quality control.
To illustrate the potential spectral shifts based on environmental changes, the following table summarizes the observed halochromic luminescence of a related 2,4-diarylpyrano[2,3-b]indole derivative in propan-2-ol.
| Condition | Treatment | Observed Luminescence | Emission Wavelength |
| Acidic | Trifluoroacetic acid (TFA) | Yellow | 540 nm |
| Basic | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Red | 630 nm |
This table showcases the halochromic properties of a related pyrano[2,3-b]indole, suggesting the potential for similar environmentally sensitive luminescence in this compound. nih.gov
Structure Activity Relationship Sar Studies for Biological Mechanisms
Design Principles for Modulating Bioactivity through Structural Modification
The design of novel pyridoindole derivatives is often guided by the goal of enhancing their binding affinity and selectivity for specific biological targets. For related heterocyclic systems like 9H-pyrimido[4,5-b]indoles, a common strategy involves identifying modifiable regions of the core scaffold that extend into solvent-exposed areas or back pockets of the target protein. nih.gov By introducing various substituents at these positions, chemists can fine-tune the compound's physicochemical properties and improve its binding energy. nih.gov
For instance, in the development of inhibitors for the RET kinase, a tricyclic pyrimido-indole warhead was identified as a key pharmacophore that interacts with the hinge region of the kinase. nih.gov Modifications were then focused on the R1 (solvent region) and R2 (back pocket) positions to enhance activity. nih.gov Similarly, for pyrido[3,4-b]indole derivatives, studies have shown that the nature and position of substituents on the phenyl rings and the indole (B1671886) nitrogen significantly influence their antiproliferative activity. nih.gov The combination of a 1-naphthyl group at the C1 position and a methoxy (B1213986) group at the C6 position yielded a compound with potent, broad-spectrum anticancer activity. nih.gov
The core principle remains the establishment of a clear structure-activity relationship (SAR), where specific substitutions lead to predictable changes in biological effect. For example, in a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives studied for anti-leishmanial activity, it was found that para substitution on the phenyl ring with electron-donating (methoxy) or electron-withdrawing (chloro) groups enhanced activity against promastigotes. aablocks.com Conversely, placing these same groups at the ortho or meta positions could drastically decrease activity, highlighting the sensitivity of the biological target to the substituent's location. aablocks.com
Mechanistic Interrogations of Molecular Targets
The diverse biological effects of pyrido[2,3-b]indole derivatives stem from their ability to interact with and inhibit a range of molecular targets.
The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are validated targets for antibiotics. nih.gov Pyrido[2,3-b]indole derivatives have been identified as dual inhibitors of the ATPase domains of these enzymes (GyrB/ParE), which offers a way to overcome fluoroquinolone resistance. nih.gov A significant challenge has been to achieve activity against Gram-negative bacteria, which requires permeating their double-membrane system. nih.gov
Through systematic optimization of a 2-carboxamide (B11827560) substituted azaindole scaffold, researchers successfully developed a series of pyrido[2,3-b]indole derivatives with potent activity against multidrug-resistant (MDR) Gram-negative pathogens. nih.gov Fine-tuning the physicochemical properties of the molecule was crucial to balance potent enzymatic inhibition with the ability to cross the bacterial membranes. nih.gov Furthermore, some pyrido[2,3-b]indole probes have been shown to interact with calf thymus DNA (ctDNA) through a groove binding mode, which is a distinct mechanism from the intercalation typical of many DNA-targeting agents. nih.govresearchgate.net
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives, constitutional isomers of the title compound, were designed as tubulin polymerization inhibitors. nih.gov
In vitro tubulin polymerization assays confirmed that the most active compounds could effectively inhibit tubulin assembly. nih.gov For example, compound 7k from one study, which features a 3,4,5-trimethoxyphenyl group as the A-ring, was identified as a potent inhibitor. nih.gov Immunofluorescence staining in HeLa cells treated with this compound revealed a significant disruption of the microtubule network, confirming that the cellular effects were due to interference with microtubule dynamics. nih.gov These findings establish the 5H-pyrido[4,3-b]indole core as a promising scaffold for developing novel tubulin polymerization inhibitors. nih.gov
Urease, a nickel-dependent enzyme, is a critical virulence factor for bacteria such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. mdpi.comnih.gov Inhibition of urease is a therapeutic strategy to combat infections by ureolytic bacteria. mdpi.comnih.gov
While direct studies on 2,4-diphenyl-9H-pyrido[2,3-b]indole are limited, the broader class of indole-containing compounds has been investigated for urease inhibition. For example, derivatives of β-amyrenone bearing an indole moiety were synthesized and showed significant urease inhibitory activity. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors that bind to the nickel ions in the enzyme's active site. frontiersin.org The search for potent and safe urease inhibitors is an active area of research, with both synthetic and natural compounds being explored. frontiersin.org
Elucidation of Pharmacologic Mechanisms via In Vitro Bioactivity Assays
A variety of in vitro assays are employed to unravel the pharmacological mechanisms of pyridoindole derivatives. These studies provide crucial information on how these compounds affect cellular processes, leading to their observed biological activities. nih.gov
For anticancer applications, a primary assay is the evaluation of antiproliferative activity against a panel of human cancer cell lines, often using the MTT assay to measure cell viability. nih.gov To understand the mechanism behind the growth inhibition, further assays are conducted. Cell cycle analysis via flow cytometry can reveal if a compound causes arrest at a specific phase of the cell cycle. For instance, pyrido[3,4-b]indoles have been shown to induce a strong G2/M phase arrest in cancer cells. nih.gov
To determine if cell death occurs via apoptosis, assays such as Annexin V-FITC/propidium iodide staining are used. nih.gov Studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives confirmed that their antiproliferative effects were linked to the induction of apoptosis following mitotic arrest. nih.gov Immunofluorescence staining, as mentioned earlier, is used to visualize the compound's effect on specific cellular structures, like the microtubule network. nih.gov These in vitro bioactivity assays are essential for building a comprehensive picture of a compound's mechanism of action. nih.govfishersci.com
| Assay Type | Purpose | Example Finding for Pyridoindoles |
| MTT Assay | Measures cell viability and antiproliferative activity. | Potent activity of a 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole derivative against breast, colon, and pancreatic cancer cell lines. nih.gov |
| Tubulin Polymerization Assay | Measures the ability of a compound to inhibit the assembly of tubulin into microtubules. | A 9-aryl-5H-pyrido[4,3-b]indole derivative effectively inhibited tubulin polymerization in vitro. nih.gov |
| Immunofluorescence Staining | Visualizes the effect of a compound on cellular structures. | Disruption of the microtubule network in HeLa cells treated with a pyrido[4,3-b]indole derivative. nih.gov |
| Cell Cycle Analysis | Determines the phase of the cell cycle at which a compound exerts its effects. | A strong G2/M phase arrest was observed in cancer cells treated with pyrido[3,4-b]indoles. nih.gov |
| Apoptosis Assay (Annexin V) | Detects programmed cell death (apoptosis). | A pyrido[4,3-b]indole derivative induced apoptosis in HeLa cells. nih.gov |
Future Directions and Emerging Research Avenues for 2,4 Diphenyl 9h Pyrido 2,3 B Indole Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of pyrido[2,3-b]indoles has been an area of active investigation, with various methods being developed to construct this heterocyclic core. rsc.org Future research on 2,4-diphenyl-9H-pyrido[2,3-b]indole will likely focus on the development of novel synthetic strategies that offer improved efficiency, selectivity, and access to a wider range of derivatives.
One promising avenue is the adaptation and refinement of existing cascade cyclization reactions. For instance, a vanadium(III)-catalyzed cascade cyclization of 2-(2-aminophenyl)acetonitrile (B23982) and enones has been shown to be an efficient method for synthesizing other pyrido[2,3-b]indole derivatives. benthamscience.com Future work could explore the feasibility of using appropriately substituted phenyl-containing enones to directly construct the 2,4-diphenyl substituted core in a one-pot process.
Another area of exploration is the use of palladium-catalyzed cross-coupling and amidation reactions. These methods have been successfully employed for the synthesis of various substituted pyrido[2,3-b]indoles and could be tailored for the specific synthesis of the 2,4-diphenyl derivative. rsc.org The development of microwave-assisted protocols could further enhance reaction rates and yields, making the synthesis more practical and scalable. nih.gov
Furthermore, the "1,2,4-triazine" methodology, which has been used to create other 9H-pyrido[2,3-b]indole-based fluorophores, presents another potential synthetic route. researchgate.net This approach could be investigated for its applicability to the synthesis of this compound, potentially offering a modular way to introduce the phenyl substituents.
Exploration of Advanced Photophysical Phenomena for New Material Applications
The presence of the extended π-conjugated system in this compound suggests that it may possess interesting photophysical properties. The diphenyl substituents are known to influence the electronic and emissive characteristics of various chromophores. fao.orgmdpi.com Future research should, therefore, be directed towards a thorough investigation of its photophysical behavior.
A key area of investigation will be the study of intramolecular charge transfer (ICT) phenomena. Similar donor-acceptor (D-A) architectures based on pyridopyrazino[2,3-b]indole have been shown to exhibit ICT, leading to tunable emission properties. ias.ac.in The phenyl groups in this compound could act as donor or acceptor moieties depending on further substitution, potentially leading to solvatochromic effects where the emission color changes with solvent polarity.
The potential for aggregation-induced emission (AIE) is another exciting avenue. In many planar aromatic molecules, fluorescence is quenched in the solid state due to π-π stacking. However, some pyridopyrazino[2,3-b]indole derivatives have demonstrated AIE, where aggregation leads to enhanced emission. ias.ac.in Investigating whether this compound exhibits AIE could open up applications in solid-state lighting and sensing.
The exploration of these photophysical properties could pave the way for the application of this compound derivatives as organic light-emitting diode (OLED) materials, fluorescent probes for biological imaging, and components in organic semiconductors. thieme.de
Integration into Hybrid Materials and Nanostructures
The unique electronic and photophysical properties anticipated for this compound make it a promising candidate for integration into hybrid materials and nanostructures. This integration could lead to materials with enhanced functionalities and novel applications.
One area of focus could be the development of hybrid materials for optoelectronic devices. By combining this compound with inorganic nanoparticles, such as quantum dots or metal oxides, it may be possible to create hybrid materials with improved charge transport and light-harvesting capabilities for use in solar cells and photodetectors.
Furthermore, the self-assembly of this compound derivatives into well-defined nanostructures is a compelling research direction. The formation of nanofibers, nanowires, or vesicles could be controlled by modifying the peripheral phenyl groups with functional moieties that drive self-assembly through hydrogen bonding, π-π stacking, or solvophobic interactions. These nanostructures could find applications in organic electronics, sensing, and drug delivery.
Computational Design of Targeted Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new materials and therapeutic agents. In the context of this compound, computational modeling can be employed to design derivatives with specific, tailored properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the geometric and electronic structures, as well as the photophysical properties (absorption and emission spectra) of this compound and its derivatives. This would allow for the in-silico screening of a large number of virtual compounds to identify candidates with desired characteristics, such as specific emission colors or optimized energy levels for electronic applications.
Molecular docking simulations can be utilized to explore the potential biological targets of this compound derivatives. By docking virtual libraries of these compounds into the active sites of known drug targets, researchers can identify potential lead compounds for further experimental investigation. nih.govresearchgate.net This approach has been successfully used for other pyridoindole derivatives in the context of cancer and infectious diseases. unimi.it
Unraveling Complex Biological Mechanisms and Identifying New Therapeutic Opportunities (Pre-Clinical Investigations)
The pyrido[2,3-b]indole scaffold is present in a number of biologically active compounds, suggesting that this compound may also possess interesting pharmacological properties. Future pre-clinical investigations should aim to unravel its potential biological mechanisms of action and identify new therapeutic opportunities.
Given that various substituted pyridoindoles have shown activity as anticancer agents, kinase inhibitors, and central nervous system modulators, initial screening of this compound against a panel of cancer cell lines and key enzymes would be a logical starting point. nih.govnih.govnih.govnih.govnih.gov For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of EGFR and PIM-1 kinase. nih.govnih.gov
Furthermore, the structural similarity to β-carbolines, which are known to interact with various receptors in the central nervous system, suggests that this compound could be investigated for its potential neuropharmacological effects. wikipedia.org Studies on its binding affinity to serotonin (B10506) and other monoamine receptors could reveal new avenues for the development of treatments for neurological and psychiatric disorders. wikipedia.org
It is important to note that any promising in vitro findings would need to be followed by extensive pre-clinical studies in animal models to evaluate efficacy and safety before any consideration for human trials.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-diphenyl-9H-pyrido[2,3-b]indole derivatives?
Methodological Answer: Pd-catalyzed amidation and cyclization are widely used. For example, 9-alkyl/aryl derivatives can be synthesized by reacting bromo-substituted intermediates with amines under reflux conditions using Cs₂CO₃ as a base in t-BuOH at 110°C, yielding up to 25% product . Solvent choice (e.g., THF vs. t-BuOH) and temperature significantly impact reaction efficiency. LC-MS and CHN analysis are critical for verifying molecular formulas (e.g., C₂₄H₁₈N₂O with m/z = 351 (M+H)+) .
Q. Which spectroscopic techniques are recommended for structural characterization of pyrido[2,3-b]indole derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assigns aromatic protons and substituent environments (e.g., 9-hexyl-2,4-dimethyl derivatives show distinct alkyl chain signals in ¹³C NMR) .
- LC-MS : Confirms molecular weight and purity (e.g., m/z = 254 (M+H)+ for 9-butyl-4-methyl-2-phenyl derivatives) .
- CHN Analysis : Validates elemental composition (e.g., C: 82.45% vs. calculated 82.26%) .
Q. How can reaction conditions be optimized for introducing diverse substituents (e.g., thiophene, pyridine) at the 2- and 4-positions?
Methodological Answer: Substituent compatibility depends on steric/electronic effects. For electron-deficient groups (e.g., pyridinyl), Pd(PPh₃)₄ catalyst with Cs₂CO₃ in DMF at 80°C improves yields. For bulky substituents (e.g., thiophene), higher temperatures (110°C) and t-BuOH as solvent enhance cyclization .
Advanced Research Questions
Q. How do UDP-glucuronosyltransferases (UGTs) paradoxically detoxify and bioactivate 2-amino-9H-pyrido[2,3-b]indole (AαC)?
Methodological Answer: UGT isoforms exhibit dual roles:
- Detoxication : UGT1A4 catalyzes N2-glucuronidation of AαC (AαC-N2-Gl), reducing reactivity .
- Bioactivation : UGT1A9 forms O-glucuronide (AαC-HN2-O-Gl), which generates DNA adducts (e.g., N-(deoxyguanosin-8-yl)-AαC) at pH 5.0–7.0. Human hepatocyte studies confirm adduct formation via LC-MS/MS and ¹H NMR .
Q. What methodologies resolve contradictions in mutagenicity data for pyrido[2,3-b]indole derivatives?
Methodological Answer: Discrepancies arise from metabolic activation pathways. For example:
- Salmonella typhimurium assays show mutagenicity for 2-amino-3-ethyl derivatives at 150 µg/plate .
- In vivo detoxication : Glucuronidation in hepatocytes reduces mutagenicity, while sulfonation (via SULT1A1) increases it. Cross-species comparisons (e.g., rat vs. human hepatocytes) and dose-response studies clarify context-dependent effects .
Q. How do pyrido[2,3-b]indole derivatives interact with DNA to exert cytotoxic effects?
Methodological Answer:
- Intercalation : Indoloquinoxaline analogs bind DNA via groove insertion, altering melting temperatures (ΔTm = +5–10°C) .
- Adduct Formation : HONH-AαC metabolites form covalent adducts with guanine, detected via ³²P-postlabeling or LC-MS. Adduct levels correlate with cytotoxicity in colon and liver cell lines .
Q. What experimental strategies differentiate between detoxication and bioactivation pathways in AαC metabolism?
Methodological Answer:
- Recombinant UGT Screening : Isoform-specific activity assays (e.g., UGT1A1 vs. UGT1A9) identify dominant pathways .
- Stable Isotope Tracing : ¹⁵N-labeled AαC tracks metabolite distribution in hepatocytes.
- DNA Adduct Quantification : Comparative analysis of adduct levels under varying pH and enzymatic conditions (e.g., pH 5.0 favors N-glucuronidation, pH 7.0 enhances O-glucuronidation) .
Data Contradiction Analysis
Q. Why do CHN analysis results sometimes deviate from theoretical values for synthesized derivatives?
Methodological Answer: Discrepancies (e.g., C: 75.96% vs. 75.85% calculated) arise from:
Q. How can conflicting reports on the carcinogenicity of AαC derivatives be reconciled?
Methodological Answer: Variability stems from:
- Metabolic Competence : Studies using non-hepatic cells (e.g., fibroblasts) underestimate bioactivation. Use primary hepatocytes or S9 liver fractions .
- Exposure Duration : Short-term assays may miss cumulative DNA damage. Long-term rodent models (e.g., 24-month exposure) better reflect carcinogenic potential .
Tables for Key Data
| Synthetic Optimization |
|---|
| Condition |
| -------------------------- |
| Cs₂CO₃, t-BuOH, 110°C |
| NaOH, THF, 70°C |
| K₂CO₃, DMF, 80°C |
| UGT Isoform Efficiency |
|---|
| Isoform |
| --------- |
| UGT1A4 |
| UGT1A9 |
| UGT1A1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
